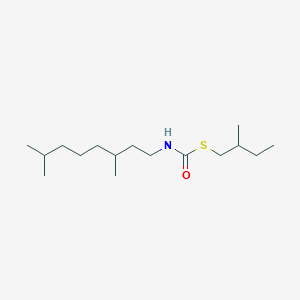
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate: is a chemical compound with the molecular formula C16H33NOS and a molecular weight of 287.5 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate typically involves the reaction of carbamothioic acid with (3,7-dimethyloctyl)-, S-(2-methylbutyl) ester . The reaction conditions may vary, but common methods include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation , crystallization , and purification steps to obtain the final product .
化学反应分析
Types of Reactions: S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions may involve the use of reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or amines .
科学研究应用
Chemistry: In chemistry, S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity and interaction with biomolecules . It may be used in the development of biochemical assays and drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . It may be explored as a candidate for drug development and pharmaceutical formulations .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be utilized in agrochemicals and cosmetic formulations .
作用机制
The mechanism of action of S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate: is similar to other carbamothioates and thioesters in terms of its chemical structure and reactivity.
Carbamothioic acid derivatives: and thioester compounds share similar properties and applications.
Uniqueness: What sets this compound apart is its specific molecular structure , which imparts unique chemical properties and biological activity . This makes it a valuable compound for targeted research and specialized applications .
属性
CAS 编号 |
63194-06-9 |
|---|---|
分子式 |
C16H33NOS |
分子量 |
287.5 g/mol |
IUPAC 名称 |
S-(2-methylbutyl) N-(3,7-dimethyloctyl)carbamothioate |
InChI |
InChI=1S/C16H33NOS/c1-6-14(4)12-19-16(18)17-11-10-15(5)9-7-8-13(2)3/h13-15H,6-12H2,1-5H3,(H,17,18) |
InChI 键 |
JLXXTCTVMLVVIH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CSC(=O)NCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
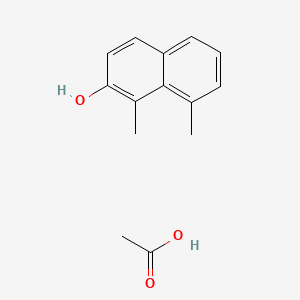
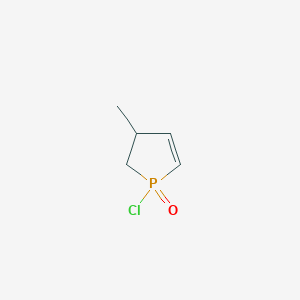

![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)

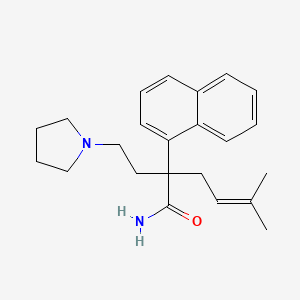

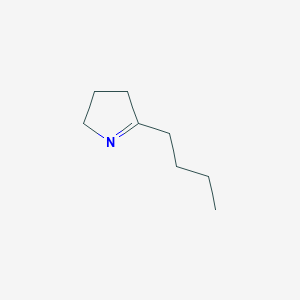
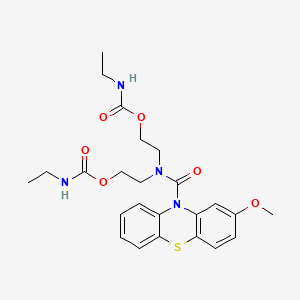
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
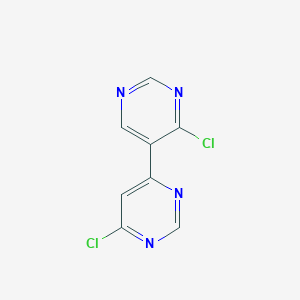
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
